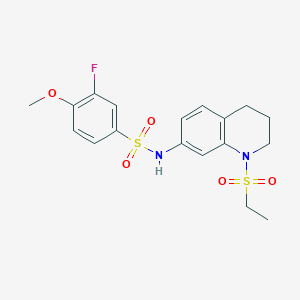
5-oxo-5-phenyl-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)pentanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-oxo-5-phenyl-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)pentanamide is a complex organic compound that features a unique structure combining a phenyl group, a thiophene ring, and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-oxo-5-phenyl-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)pentanamide typically involves multi-step organic reactions. One common method starts with the preparation of the intermediate compounds:
-
Step 1: Synthesis of 5-(thiophen-2-yl)pyridine-3-carbaldehyde
Reagents: Thiophene-2-carboxaldehyde and 3-bromopyridine.
Conditions: Palladium-catalyzed cross-coupling reaction (Suzuki coupling) in the presence of a base such as potassium carbonate.
-
Step 2: Formation of the Amide Linkage
Reagents: 5-(thiophen-2-yl)pyridine-3-carbaldehyde, phenylacetic acid, and pentanoyl chloride.
Conditions: Amidation reaction using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes using continuous flow reactors to improve reaction efficiency and yield, as well as employing automated systems for precise control of reaction conditions.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation:
Reagents: Common oxidizing agents like potassium permanganate or chromium trioxide.
Conditions: Typically carried out in acidic or basic media.
Products: Oxidation of the thiophene ring can lead to sulfoxides or sulfones.
-
Reduction:
Reagents: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Conditions: Conducted under anhydrous conditions.
Products: Reduction of the carbonyl group to form alcohols.
-
Substitution:
Reagents: Halogenating agents like bromine or chlorine.
Conditions: Often performed in the presence of a catalyst.
Products: Halogenated derivatives of the compound.
Scientific Research Applications
Chemistry
In chemistry, 5-oxo-5-phenyl-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)pentanamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential therapeutic properties. It may act as an inhibitor for certain enzymes or receptors, making it a candidate for drug development. Studies have shown its potential in treating various diseases, including cancer and inflammatory conditions.
Industry
In the industrial sector, this compound is used in the development of advanced materials, such as organic semiconductors and conductive polymers. Its unique electronic properties make it suitable for applications in electronics and optoelectronics.
Mechanism of Action
The mechanism of action of 5-oxo-5-phenyl-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)pentanamide involves its interaction with specific molecular targets. For instance, it may bind to enzyme active sites, inhibiting their activity. The thiophene and pyridine rings can participate in π-π stacking interactions, enhancing its binding affinity to target proteins. Additionally, the phenyl group can engage in hydrophobic interactions, further stabilizing the compound-protein complex.
Comparison with Similar Compounds
Similar Compounds
- 5-oxo-5-phenyl-N-((5-(furan-2-yl)pyridin-3-yl)methyl)pentanamide
- 5-oxo-5-phenyl-N-((5-(pyridin-2-yl)pyridin-3-yl)methyl)pentanamide
- 5-oxo-5-phenyl-N-((5-(benzofuran-2-yl)pyridin-3-yl)methyl)pentanamide
Uniqueness
Compared to similar compounds, 5-oxo-5-phenyl-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)pentanamide is unique due to the presence of the thiophene ring, which imparts distinct electronic properties. This makes it particularly useful in applications requiring specific electronic characteristics, such as in organic electronics and as a potential therapeutic agent.
Properties
IUPAC Name |
5-oxo-5-phenyl-N-[(5-thiophen-2-ylpyridin-3-yl)methyl]pentanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O2S/c24-19(17-6-2-1-3-7-17)8-4-10-21(25)23-14-16-12-18(15-22-13-16)20-9-5-11-26-20/h1-3,5-7,9,11-13,15H,4,8,10,14H2,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMLJRTOJAJIJRI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CCCC(=O)NCC2=CC(=CN=C2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-({8,9-DIMETHOXY-2-METHYL-[1,2,4]TRIAZOLO[1,5-C]QUINAZOLIN-5-YL}SULFANYL)-N-(3-METHOXYPHENYL)ACETAMIDE](/img/structure/B2582723.png)
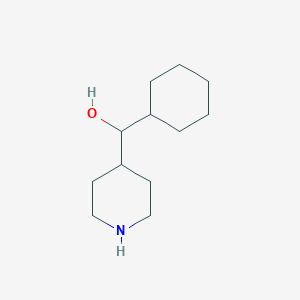
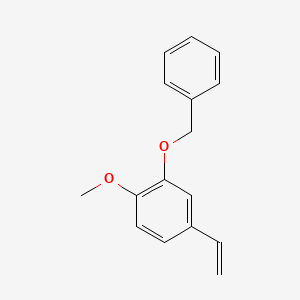
![4-[2-(1-Pyrrolidinyl)ethoxy]benzophenone](/img/structure/B2582727.png)
![7-Iodofuro[3,2-c]pyridine-2-carbaldehyde](/img/structure/B2582729.png)
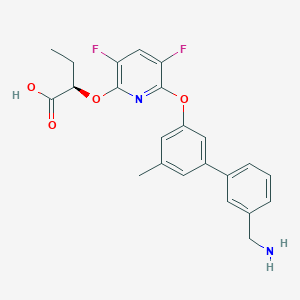
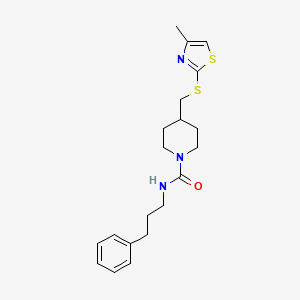
![4-methyl-N'-[3-(trifluoromethyl)-2-quinoxalinyl]benzenecarbohydrazide](/img/structure/B2582736.png)
![2-(pyridin-3-yl)-N-[(1r,4r)-4-[(4,6-dimethylpyrimidin-2-yl)oxy]cyclohexyl]acetamide](/img/structure/B2582737.png)
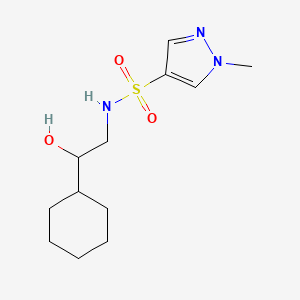
![methyl N-[4-(chlorosulfonyl)-2-methylphenyl]carbamate](/img/structure/B2582740.png)


